molecular formula C20H20N2O3 B12808019 2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 53555-71-8

2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione

Cat. No.: B12808019
CAS No.: 53555-71-8
M. Wt: 336.4 g/mol
InChI Key: GIMFMMZYZOBIBJ-UHFFFAOYSA-N
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Description

2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a complex organic compound with the molecular formula C20H20N2O3. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . The structure of this compound includes a tetrahydro-pyrrolo[3,4-d]isoxazole core with diphenyl and propyl substituents, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes, which react under mild conditions to form the isoxazole ring . Another approach includes the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a Pt-carbene intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as gold or platinum may be employed to facilitate the cyclization process, and advanced purification techniques like chromatography can be used to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or aminated derivatives.

Scientific Research Applications

2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been reported to exhibit inhibitory activity against Hsp90 and HDAC6, which are involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione stands out due to its unique combination of diphenyl and propyl substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

CAS No.

53555-71-8

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2,5-diphenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C20H20N2O3/c1-2-9-16-17-18(25-22(16)15-12-7-4-8-13-15)20(24)21(19(17)23)14-10-5-3-6-11-14/h3-8,10-13,16-18H,2,9H2,1H3

InChI Key

GIMFMMZYZOBIBJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)ON1C4=CC=CC=C4

Origin of Product

United States

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